molecular formula C21H23N3O B2863480 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone CAS No. 847396-71-8

1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone

Cat. No. B2863480
M. Wt: 333.435
InChI Key: UGAKFONVINDLDV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and stereochemistry.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the types of reactions it undergoes, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Research on related compounds such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one and its derivatives has provided insights into their molecular structures and hydrogen bonding patterns. These compounds exhibit dimeric pairs linked by hydrogen bonds, which can be useful in understanding the structural properties and potential applications of similar compounds like 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone (Burgess et al., 1998).

Crystal Engineering and Supramolecular Assemblies

  • Studies on supramolecular assemblies involving compounds such as 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules can provide insights into the potential for crystal engineering and the formation of host-guest systems. These findings can be extrapolated to understand how 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone might interact in similar systems (Arora & Pedireddi, 2003).

Synthesis and Characterization of Polyimides

  • Research on novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, involving compounds with structural similarities to 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone, provides insights into their synthesis and characterization. This can inform potential applications in materials science, particularly in developing new polymers with specific properties (Wang et al., 2006).

Polarographic Studies

  • Polarographic studies of similar compounds can shed light on the electrochemical properties of 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone. These studies are essential in understanding the redox behavior and potential applications in electrochemistry (Johansson & Wendsjö, 1983).

Computational and Spectroscopic Studies

  • Computational and spectroscopic studies of rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands, which are structurally related to the compound of interest, can provide insights into charge transfer and dual emission properties. These studies are crucial for applications in photophysics and materials science (Salassa et al., 2008).

Molecular Docking and In Vitro Screening

  • Research involving molecular docking and in vitro screening of similar compounds, such as pyridine and fused pyridine derivatives, can be indicative of the biological interactions and potential therapeutic applications of 1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone (Flefel et al., 2018).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, and first aid measures in case of exposure.


Future Directions

This would involve potential applications, ongoing research, and areas where further research could be beneficial.


Please consult a professional chemist or a reliable database for accurate and detailed information. It’s important to handle all chemicals safely and with proper precautions.


properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-4-23-19-8-6-5-7-18(19)22-21(23)16-12-20(25)24(13-16)17-10-14(2)9-15(3)11-17/h5-11,16H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKFONVINDLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-(1-ethyl-2-benzimidazolyl)-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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